molecular formula C9H9BrF3N B13207854 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine

3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine

Cat. No.: B13207854
M. Wt: 268.07 g/mol
InChI Key: NNBKWYLYECKWRH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine is an organic compound that features a bromophenyl group attached to a trifluoropropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoropropan-2-amine backbone can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

NNBKWYLYECKWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)N)Br

Origin of Product

United States

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